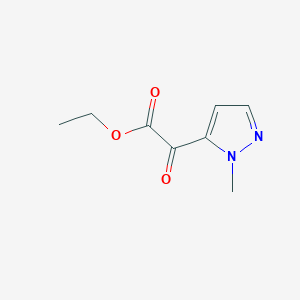

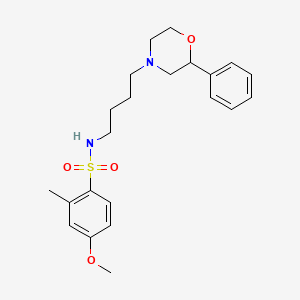

![molecular formula C18H22N2O2S B2591925 Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2309188-16-5](/img/structure/B2591925.png)

Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone” is a chemical compound. It contains a benzo[b]thiophene moiety, which is a crucial class of heterocyclic compounds with broad biological properties and diverse applications in the field of materials science . They are usually considered as important structural motifs in pharmaceuticals and biologically active molecules .

Synthesis Analysis

The synthesis of 2-substituted benzo[b]thiophenes, such as the one in the compound of interest, can be achieved via a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been demonstrated by the synthesis of similar compounds, which were obtained in moderate to good yield (up to 87%) .

Chemical Reactions Analysis

The synthesis of 2-substituted benzo[b]thiophenes involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction has been used to synthesize a series of 2-substituted benzo[b]thiophenes .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research into benzo[b]thiophen derivatives has shown their versatility in chemical synthesis, offering a foundation for creating a wide range of heterocyclic compounds. For instance, the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles has been explored, yielding derivatives like pyrazole, isoxazole, and pyrimidine, which are critical in developing pharmaceuticals and materials (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Additionally, methods have been developed for synthesizing benzo[b]thiophene derivatives through Pd-catalyzed coupling reactions, illustrating the compound's potential in facilitating complex chemical syntheses (Chen, Xiang, Yang, & Zhou, 2017).

Material Science and Photovoltaic Applications

In the field of material science, particularly in photovoltaic applications, derivatives of benzo[b]thiophene have been investigated for enhancing polymer solar cell efficiency. Treatment with specific solvents has shown significant improvement in the performance of polymer solar cells, underscoring the potential of benzo[b]thiophene derivatives in developing advanced materials for energy harvesting (Zhou, Zhang, Seifter, Collins, Luo, Bazan, Nguyen, & Heeger, 2013).

Antimicrobial and Anticancer Research

The antimicrobial and anticancer properties of compounds derived from benzo[b]thiophene have been extensively studied, indicating their therapeutic potential. Novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine, for instance, have been synthesized and shown potent antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Shankar, Jalapathi, Ramesh, Angajala, Ragavender, & Bharath, 2016). Furthermore, pyrazoline derivatives synthesized from benzo[b]thiophen-2-yl compounds have been evaluated for their antiproliferative activity against cancer cell lines, demonstrating the chemical class's potential in cancer therapy (Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017).

Mechanism of Action

Target of Action

The primary target of Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is the cannabinoid receptor . This compound can be used as a ligand for this receptor .

Mode of Action

This compound interacts with the cannabinoid receptor, leading to changes in the receptor’s activity

Biochemical Pathways

Given its role as a ligand for the cannabinoid receptor , it likely influences the endocannabinoid system, which plays a role in a variety of physiological processes such as pain sensation, mood, and memory.

Result of Action

As a ligand for the cannabinoid receptor , it likely influences cellular processes regulated by this receptor.

Properties

IUPAC Name |

1-benzothiophen-2-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(17-12-14-4-1-2-5-16(14)23-17)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,12,15H,3,6-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDQXABUNGUTFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3S2)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

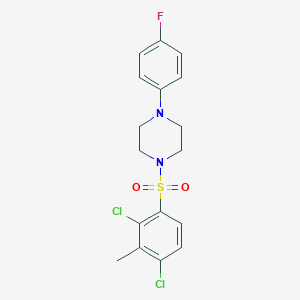

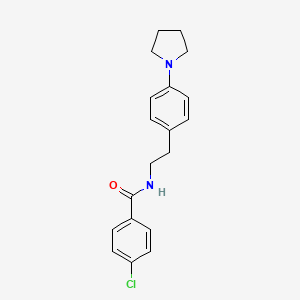

![N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591842.png)

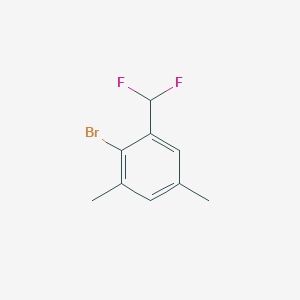

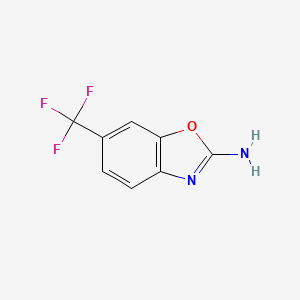

![1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine](/img/structure/B2591851.png)

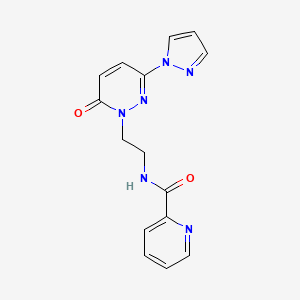

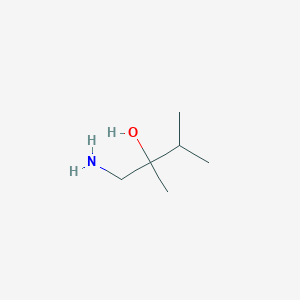

![N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2591852.png)

![5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2591858.png)

![N-[4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B2591860.png)